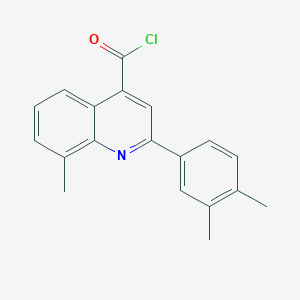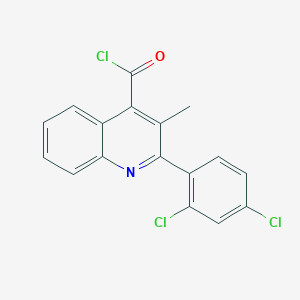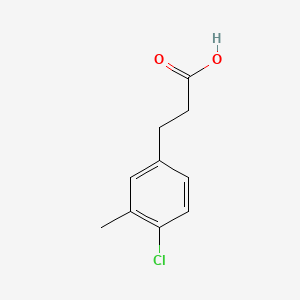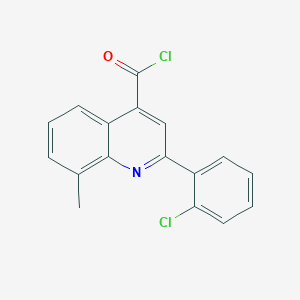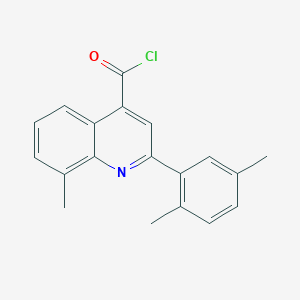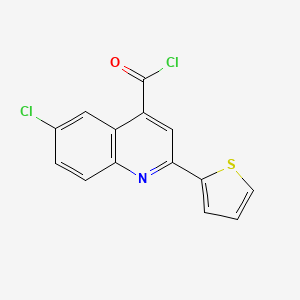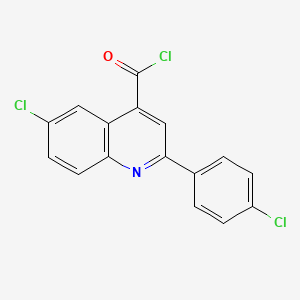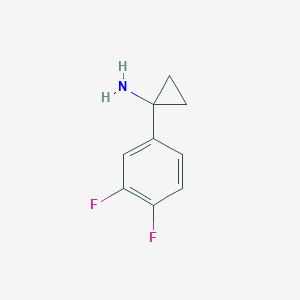
1-(3,4-Difluorophenyl)cyclopropanamine
Vue d'ensemble
Description
“1-(3,4-Difluorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H9F2N . It is also known as "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine" .
Synthesis Analysis
The synthesis of “this compound” involves several steps . It is an important intermediate in the preparation of ticagrelor (TCG), a medication used to prevent blood clots .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a 3,4-difluorophenyl group . The molecular weight of the compound is 169.17 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 169.17 g/mol .Applications De Recherche Scientifique
Cyclopropanamine Compounds in CNS Treatment
Cyclopropanamine compounds, including 1-(3,4-Difluorophenyl)cyclopropanamine, are being explored for their potential in treating various central nervous system (CNS) conditions. These compounds inhibit Lysine-specific demethylase 1 (LSD1), which is involved in DNA packaging and gene expression regulation. LSD1 inhibitors show promise in the treatment of schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Synthesis and Optimization for Medicinal Applications
The synthesis of this compound is an important area of research, with various methodologies being developed to optimize production for medicinal use. For instance, the synthesis of (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine, a key intermediate in producing the anti-clotting drug Ticagrelor, has been refined for better yield and efficiency (Pan Xian-hua, 2013).
Enzymatic Process Development
Enzymatic processes have been developed to synthesize related compounds such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a precursor for cyclopropane derivatives. These processes are environmentally friendly and efficient, offering a greener approach to producing these important pharmaceutical intermediates (Xiang Guo et al., 2017).
Biocatalytic Synthesis in Pharmaceutical Intermediates
Biocatalysis has been used for synthesizing cyclopropane precursors to pharmaceuticals like Ticagrelor. This approach offers a clean, efficient, and highly selective route to these intermediates, exemplifying the potential of enzyme-catalyzed processes in drug synthesis (Ka Hernandez et al., 2016).
Catalytic Reactions and Synthesis Techniques
Research into catalytic reactions and novel synthesis techniques for cyclopropanes, including derivatives of this compound, is ongoing. These studies aim to enhance the efficiency and specificity of synthesis processes, which are crucial for the production of various pharmaceuticals (Antonin Clemenceau et al., 2020).
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOWXCENGEIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474709-85-8 | |
| Record name | 1-(3,4-Difluorophenyl)cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




